2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Overview
Description
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (hereafter referred to as 2-TMDI) is a synthetic organic compound with a wide range of scientific applications. It is a member of the family of indoles, which are nitrogen-containing heterocyclic compounds that are widely used in the pharmaceutical industry. 2-TMDI has been studied for its potential to be used as a pharmaceutical agent, as well as for its ability to act as a catalyst in chemical reactions. In
Scientific Research Applications
Synthesis of Diaryl Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : “2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators .
- Methods of Application : The compound was synthesized by the Miyaura borylation and sulfonylation reactions . The structure was identified by FT-IR, 1H NMR, and mass spectroscopy .
- Results or Outcomes : The crystal structure and DFT analysis of the compound were studied. The calculated data are consistent with the results of X-ray diffraction .
Organic Intermediate with Borate and Sulfonamide Groups
- Scientific Field : Organic Chemistry
- Summary of Application : “2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is an organic intermediate with borate and sulfonamide groups .
- Methods of Application : The compound can be synthesized through nucleophilic and amidation reactions . The structure of the compound was characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
- Results or Outcomes : The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
Synthesis of Phenylboronic Ester Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : Two phenylboronic ester derivatives, 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (A) and N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (B), have been synthesized .
- Methods of Application : The compounds were synthesized and their single crystals grown from hexane and petroleum ether . The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
- Results or Outcomes : Their molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
Synthesis of Trimethyl Silane Derivative
- Scientific Field : Organic Chemistry
- Summary of Application : Trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane is a compound that has been synthesized .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The compound has been characterized and its properties studied .
Synthesis of Phenylboronic Ester Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : Two phenylboronic ester derivatives, 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (A) and N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (B), have been synthesized .
- Methods of Application : The compounds were synthesized and their single crystals grown from hexane and petroleum ether . The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
- Results or Outcomes : Their molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
Synthesis of Trimethyl Silane Derivative
- Scientific Field : Organic Chemistry
- Summary of Application : Trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane is a compound that has been synthesized .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The compound has been characterized and its properties studied .
properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-9-10-7-5-6-8-11(10)16-12/h5-9,16H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQBURSQTCOSBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463430 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
CAS RN |
476004-81-6 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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